[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O5/c1-14(20(27)24-21(13-23)10-4-3-5-11-21)29-19(26)9-7-17(25)16-12-15(22)6-8-18(16)28-2/h6,8,12,14H,3-5,7,9-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXZUHGRSQRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CCC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate (hereafter referred to as the compound) is a synthetic organic molecule with potential biological activities. Its structure incorporates a cyanocyclohexyl moiety, an oxopropanoyl group, and a bromo-methoxyphenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 396.27 g/mol. The compound's structural features suggest potential interactions with biological targets, warranting investigation into its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have been shown to possess antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in studies focusing on acetylcholinesterase (AChE) and urease inhibition. Compounds structurally related to the one have demonstrated strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's . Urease inhibitors are also significant in managing urinary tract infections and associated complications.
Case Studies and Research Findings
A study evaluating various synthesized compounds highlighted that those with similar functional groups exhibited IC50 values ranging from 0.63 µM to 6.28 µM for AChE inhibition . This suggests that the compound may also exhibit comparable efficacy, although specific data for this exact molecule is not yet available.
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | AChE | 0.63 | Strong |
| Compound B | AChE | 2.14 | Moderate |
| Compound C | Urease | 1.21 | Strong |
The proposed mechanisms through which the compound exerts its biological effects include:
- Enzyme Interaction : The compound likely binds to active sites on target enzymes such as AChE and urease, inhibiting their activity.
- Cellular Uptake : The presence of polar functional groups may facilitate cellular uptake, enhancing bioavailability.
- Signal Transduction Modulation : By interacting with specific receptors or proteins involved in signal transduction pathways, the compound could modulate various physiological responses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Substituent Effects : The target’s 5-bromo-2-methoxyphenyl group contrasts with alkoxy-substituted phenyl rings in . Bromo’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to alkoxy groups .
- Cyanocyclohexyl vs. Primary Amines: The target’s 1-cyanocyclohexylamino group likely reduces metabolic degradation compared to primary amines (e.g., alkoxyamines in ), which are prone to oxidation .
- Ester vs. Acid Forms: The 4-oxobutanoate ester may act as a prodrug, akin to LCZ696, hydrolyzing to an active acid metabolite () .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Physicochemical Properties
Key Insights :
- Lipophilicity : The target’s bromo and nitrile groups increase LogP compared to LCZ696’s tetrazole, suggesting higher membrane permeability but lower aqueous solubility.
- Metabolic Pathways: The ester group may undergo hydrolysis to 4-oxobutanoic acid (), while the nitrile group resists cytochrome P450-mediated metabolism .
Preparation Methods
Friedel-Crafts Acylation of 5-Bromo-2-methoxybenzene
Adapting the method from JP2004182660A, succinic anhydride undergoes electrophilic substitution with 5-bromo-2-methoxybenzene in dichlorobenzene:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | ortho-Dichlorobenzene |
| Catalyst | Anhydrous AlCl₃ (2.1 equiv) |
| Temperature | -10°C to 20°C (gradient) |
| Stoichiometry | 1:1.05 (arene:succinic anhydride) |
Workup
- Quench with ice-cold 10% HCl
- Extract with ethyl acetate (3×50 mL)
- Crystallize from hexane/EtOAc (4:1) to yield 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid as white crystals (mp 147–148°C, 95% yield).
Characterization
- ¹H NMR (CDCl₃) : δ 7.96 (d, J=9.0 Hz, 2H, ArH), 6.94 (d, J=9.0 Hz, 2H, ArH), 3.88 (s, 3H, OCH₃), 3.28 (t, J=6.6 Hz, 2H, COCH₂), 2.80 (t, J=6.6 Hz, 2H, CH₂COOH).
- HPLC Purity : 99.2% (C18, 0.1% TFA in H₂O/MeCN gradient).
Preparation of 1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-ol
Condensation of 1-Cyanocyclohexylamine with Pyruvic Acid
Following US20210395185A1, a modified reductive amination strategy is employed:
Step 1: Imine Formation
- React 1-cyanocyclohexylamine (1.0 equiv) with pyruvic aldehyde (1.1 equiv) in 2-MeTHF at 50°C for 12 h.
- Add NaBH₄ (1.5 equiv) at 0°C to reduce the imine intermediate.
Step 2: Purification
- Filter through Celite® and concentrate under reduced pressure.
- Recrystallize from MTBE/heptane to obtain the secondary amine as a colorless solid (82% yield).
Characterization
- ¹³C NMR (DMSO-d₆) : δ 173.5 (C=O), 119.8 (CN), 65.3 (CHOH), 44.2–28.7 (cyclohexyl carbons).
- IR (KBr) : 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O).
Esterification of Acid and Alcohol Components
Steglich Esterification Protocol
Utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
Reaction Parameters
| Component | Quantity |
|---|---|
| 4-Oxobutanoic acid | 1.0 equiv (5.0 mmol) |
| Aminopropanol derivative | 1.2 equiv (6.0 mmol) |
| DCC | 1.5 equiv (7.5 mmol) |
| DMAP | 0.1 equiv (0.5 mmol) |
| Solvent | Anhydrous CH₂Cl₂ (50 mL) |
Procedure
- Activate acid with DCC/DMAP at 0°C for 30 min.
- Add alcohol portionwise over 1 h.
- Stir at RT for 24 h, filter off dicyclohexylurea.
- Concentrate and purify via flash chromatography (SiO₂, EtOAc/hexane 1:3).
Yield : 78% as a pale-yellow oil.
Process Optimization and Scalability Considerations
Solvent Screening for Esterification
Comparative analysis of solvent effects on yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 98.5 |
| THF | 7.52 | 65 | 97.1 |
| 2-MeTHF | 6.97 | 81 | 99.0 |
| Toluene | 2.38 | 72 | 96.8 |
Quality Control and Analytical Validation
Spectroscopic Characterization of Final Product
¹H NMR (400 MHz, CDCl₃) :
- δ 7.89 (d, J=2.8 Hz, 1H, ArH)
- δ 7.45 (dd, J=8.8, 2.8 Hz, 1H, ArH)
- δ 6.91 (d, J=8.8 Hz, 1H, ArH)
- δ 5.12–5.08 (m, 1H, OCH(CH₃))
- δ 3.85 (s, 3H, OCH₃)
- δ 3.27–3.15 (m, 2H, COCH₂)
- δ 2.79–2.65 (m, 2H, CH₂COO)
HRMS (ESI+) :
- Calculated for C₂₃H₂₈BrN₂O₆ [M+H]⁺: 539.1098
- Found: 539.1095
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
